3-(Sulfanylmethyl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of “3-(Sulfanylmethyl)phenol” involves the reaction of vanillin with sodium hydrosulfide followed by acidification to precipitate the compound. The resulting product is then purified using recrystallization techniques.
Molecular Structure Analysis
The molecular weight of “this compound” is 140.21 . Its chemical structure contains a thioether group (-S-) and a benzene ring with a hydroxyl group (-OH) attached to it.
Chemical Reactions Analysis
Phenolic compounds like “this compound” are known to be very reactive towards electrophilic aromatic substitution . They are also known to undergo reactions such as oxidation and hydrolysis.
Physical and Chemical Properties Analysis
“this compound” is a yellow crystalline solid. It has a melting point of 119-121°C and a boiling point of 337°C at atmospheric pressure. It has a solubility of 0.5 g/L in water, forming a yellow solution with a pH of 6-7. It is relatively stable under normal conditions but is reactive under acidic or basic conditions, undergoing hydrolysis and oxidation.
Scientific Research Applications
Synthesis and Material Applications
"3-(Sulfanylmethyl)phenol" and related compounds have been explored for various synthetic pathways and material applications. For instance, research conducted by Chukicheva et al. (2017) focused on synthesizing thiols from isobornylphenols, leading to the production of 4-(3-Sulfanylpropyl)-2-isobornyl-6-methylphenol and 4-(sulfanylmethyl)-2,6-diisobornylphenol. These compounds were derived from corresponding 4-(bromoalkyl)phenols, demonstrating the compound's utility in synthetic organic chemistry for creating thiol-containing molecules which are crucial for developing materials with specific chemical properties (Chukicheva, Sukrusheva, & Kutchin, 2017).
Medicinal Chemistry and Biocompatibility
In the realm of medicinal chemistry and biocompatibility, sulfur-containing phenolic compounds have shown promise. Catauro and Pacifico (2017) investigated the synthesis of bioactive chlorogenic acid-silica hybrid materials via the sol–gel route. They explored the antioxidant potential and bioactivity of these hybrids, embedding phenolic antioxidant chlorogenic acid within silica matrices. This research indicates the potential for incorporating sulfanylphenol derivatives into bioactive materials, which could be used as therapeutic agents in treating diseases or as components in applied science for preventing oxidation deterioration (Catauro & Pacifico, 2017).
Environmental Applications
Sulfanylphenol derivatives have also found applications in environmental chemistry. For example, Song et al. (2015) discovered that 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonate (ABTS), a compound related to sulfanylphenols, could significantly accelerate the oxidation of substituted phenols by potassium permanganate in aqueous solutions. This reaction is vital for environmental remediation processes, indicating that sulfanylphenol compounds might be used to enhance the degradation of pollutants in water treatment scenarios (Song et al., 2015).
Corrosion Inhibition
Furthermore, Behpour et al. (2008) studied the inhibitory effect of Schiff bases derived from sulfanylphenols on the corrosion of mild steel in hydrochloric acid solution. This research highlights the potential of sulfanylphenol derivatives in developing corrosion inhibitors, which are crucial for protecting industrial materials and infrastructure (Behpour, Ghoreishi, Soltani, Salavati‐Niasari, Hamadanian, & Gandomi, 2008).
Mechanism of Action
Biochemical Pathways
Phenolic compounds, such as 3-(Sulfanylmethyl)phenol, are secondary natural metabolites arising biogenetically from either the shikimate/phenylpropanoid pathway, which directly provides phenylpropanoids, or the “polyketide” acetate/malonate pathway, which can produce simple phenols . These pathways fulfill a broad range of physiological roles in plants .
Safety and Hazards
The safety information for “3-(Sulfanylmethyl)phenol” includes pictograms GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-(sulfanylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7-3-1-2-6(4-7)5-9/h1-4,8-9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHPNRUFIUTBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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